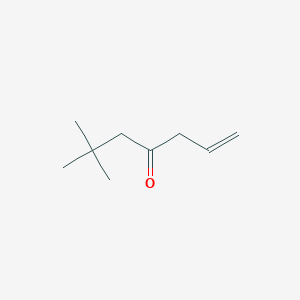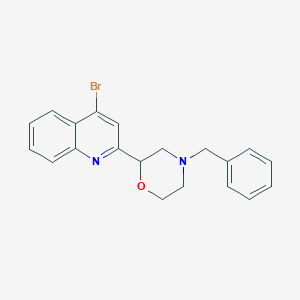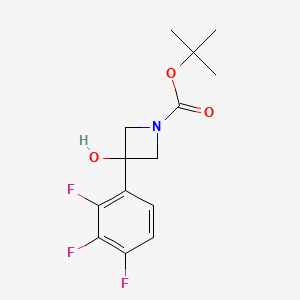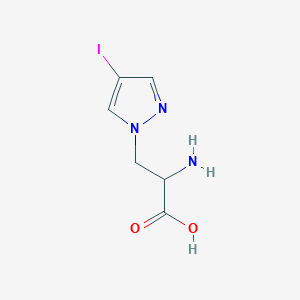
6,6-Dimethylhept-1-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethylhept-1-en-4-one is an organic compound with the molecular formula C9H16O It is a ketone with a unique structure characterized by a double bond at the first carbon and two methyl groups at the sixth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6,6-Dimethylhept-1-en-4-one involves the reaction of t-butylacetylene with a proton-extracting agent, such as an organometallic compound or metallic lithium, to form t-butylacetylide. This intermediate is then reacted with acrolein at temperatures between -40°C to +20°C, followed by quenching the reaction mixture and isolating the product .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and batch-flow hybrid processes can enhance the efficiency and scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethylhept-1-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for various substitution reactions, including halogenation and hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
6,6-Dimethylhept-1-en-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is a key intermediate in the production of antifungal drugs such as terbinafine.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethylhept-1-en-4-one in biological systems involves its interaction with specific enzymes and metabolic pathways. For instance, in the synthesis of terbinafine, the compound acts as a precursor that undergoes further chemical transformations to produce the active antifungal agent. The molecular targets include enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethylhept-1-en-4-yn-3-ol: An intermediate in the synthesis of terbinafine with a similar structure but an additional hydroxyl group and triple bond.
6,6-Dimethylhept-2-en-4-yn-3-ol: Another related compound with a different position of the double bond.
Uniqueness
6,6-Dimethylhept-1-en-4-one is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its role as an intermediate in the synthesis of important pharmaceuticals like terbinafine highlights its significance in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
6,6-dimethylhept-1-en-4-one |
InChI |
InChI=1S/C9H16O/c1-5-6-8(10)7-9(2,3)4/h5H,1,6-7H2,2-4H3 |
Clave InChI |
LRHMRBMZURMASY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13078328.png)

![3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13078342.png)
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13078358.png)

![3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13078378.png)




![4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile](/img/structure/B13078387.png)
